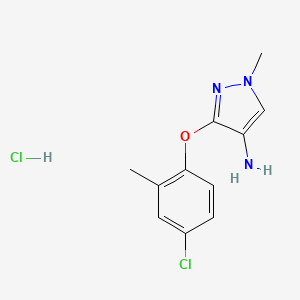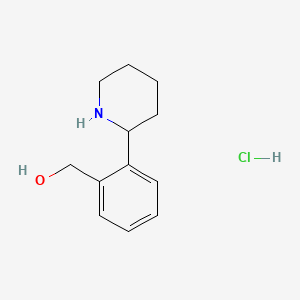
Sodium 4-carboxy-2-dodecanamidobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium lauroyl glutamate is a versatile anionic surfactant derived from glutamic acid and lauric acid. It is known for its mild yet effective cleansing properties, making it a popular ingredient in personal care products such as facial cleansers, body washes, shampoos, and conditioners . Its molecular structure allows for excellent solubility in water, which enhances its usability in various formulations requiring gentle cleansing and foaming properties .
Preparation Methods
The preparation of sodium lauroyl glutamate involves several steps:
Condensation Reaction: Lauric acid and glutamic acid undergo a condensation reaction in a solvent to form N-lauroyl-glutamic acid.
Acidifying Skimming Reaction: The resulting N-lauroyl-glutamic acid is subjected to an acidifying skimming reaction to obtain a mixed solution.
Solvent Removal: The solvent is removed using a rotary scraper thin-film evaporation method, which is energy-efficient and produces a product with low acetone residuals.
Neutralization: The N-lauroyl-glutamic acid is then neutralized to produce sodium lauroyl glutamate.
Chemical Reactions Analysis
Sodium lauroyl glutamate primarily undergoes the following types of reactions:
Oxidation and Reduction: As an anionic surfactant, it can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Hydrolysis: In aqueous solutions, sodium lauroyl glutamate can hydrolyze to form lauric acid and glutamic acid.
Scientific Research Applications
Sodium lauroyl glutamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium lauroyl glutamate involves its amphiphilic nature, which allows it to migrate to the surface of liquids and lower surface tension . This property enables it to act as an effective cleansing agent by emulsifying oils and dirt, making them easier to rinse away. In flotation processes, its polar groups chelate with metal ions on mineral surfaces, forming stable complexes that enhance mineral recovery .
Comparison with Similar Compounds
Sodium lauroyl glutamate is often compared with other surfactants such as:
Sodium cocoyl glutamate: Similar in structure but derived from coconut oil, it is also used for its mild cleansing properties.
Sodium lauroyl sarcosinate: Another mild surfactant, it is known for its foaming properties and is used in similar applications.
Sodium lauryl sulfoacetate: Unlike sodium lauroyl glutamate, this compound contains sulfates and is considered harsher on the skin.
Sodium lauroyl glutamate stands out due to its biodegradability and gentle nature, making it a preferred choice for natural and organic skincare products .
Properties
Molecular Formula |
C17H30NNaO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
sodium;2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1 |
InChI Key |
IWIUXJGIDSGWDN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12347839.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12347840.png)

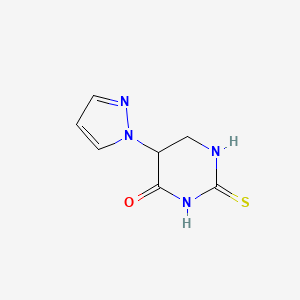
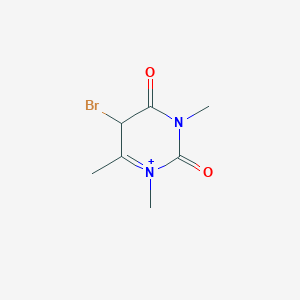
![N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide](/img/structure/B12347859.png)
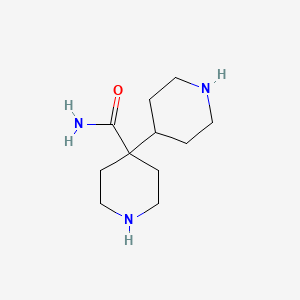
![7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12347872.png)
![9-[2-Tert-butyl-6-[3-tert-butyl-2-(8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yloxy)-5-methoxycyclohexyl]-4-methoxyphenoxy]-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecane](/img/structure/B12347883.png)

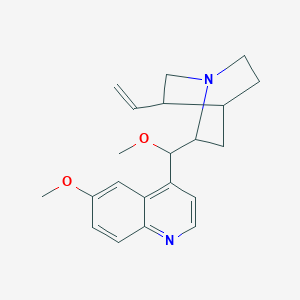
![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)
